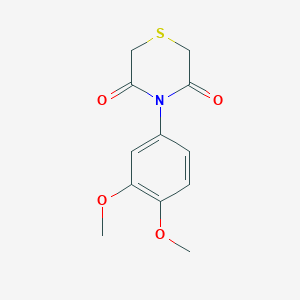

4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A method for synthesizing a related compound, “3,4-dimethoxy benzyl cyanide”, involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . This method is suitable for industrial mass production due to its simple reaction procedure, high yield, and low cost .Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the molecular structure of “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one” was elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies were calculated using the density functional theory (DFT) method .Chemical Reactions Analysis

The reaction mechanism of the formation of “3,4-Dimethoxybenzaldehyde” from “1-(3′,4′-dimethoxyphenyl)propene” involves several non-enzymatic reactions . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The compound 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione and related compounds have been used in various chemical syntheses. For instance, it has been involved in the acid cyclization of amino-substituted heterocycles to synthesize dioxopyrrolo and thieno isoquinolines, as well as cinnolines (Zinchenko et al., 2009). Additionally, it has been used in the synthesis of 1,3,4-oxadiazole N-Mannich bases which exhibit antimicrobial and anti-proliferative activities (Al-Wahaibi et al., 2021).

Crystal Structure Analysis

- The crystal structure of compounds containing this compound has been a subject of research. The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized from a reaction involving this compound, was studied for its crystal structure using single-crystal X-ray diffraction (Prabhuswamy et al., 2016).

Antimicrobial Activity

- Research on derivatives of this compound has shown antimicrobial activity. Thiomorpholine derivatives, for instance, were developed for their antimicrobial properties (Kardile & Kalyane, 2010). Similarly, compounds derived from the reaction of 3,4-dimethoxyphenylacetic acid hydrazide with isothiocyanate, which potentially include this compound, exhibited in vitro activity against various aerobic bacteria and fungi (Wujec et al., 2009).

Safety and Hazards

The safety data sheet for “3,4-Dimethoxyphenyl isothiocyanate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been shown to interact with aromatic-amino-acid aminotransferase .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target proteins and induce conformational changes, thereby modulating their activity .

Biochemical Pathways

For instance, 3′,4′-Dimethoxythioflavone has been reported to induce endothelium-dependent vasorelaxation through activation of the epidermal growth factor (EGF) receptor .

Result of Action

For example, 3′,4′-Dimethoxythioflavone has been reported to induce endothelium-dependent vasorelaxation .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-16-9-4-3-8(5-10(9)17-2)13-11(14)6-18-7-12(13)15/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTMLVBPDCEJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CSCC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2424319.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2424320.png)

![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)

![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)

![2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2424323.png)

![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)

![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)

![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)

![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)